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Core Science & Biosynthesis

Foundational

Structural Elucidation of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one: A Comprehensive NMR Guide

Executive Summary Halogenated chromones, particularly flavone derivatives like 5-fluoro-3-iodo-2-phenyl-chromen-4-one (also known as 5-fluoro-3-iodoflavone), are highly valued in medicinal chemistry for their potential t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated chromones, particularly flavone derivatives like 5-fluoro-3-iodo-2-phenyl-chromen-4-one (also known as 5-fluoro-3-iodoflavone), are highly valued in medicinal chemistry for their potential to inhibit enzymes such as acetylcholinesterase, making them promising lead compounds for neurodegenerative diseases [1]. The precise structural characterization of these molecules is critical for establishing structure-activity relationships (SAR).

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this specific compound. By dissecting the heavy-atom effects of iodine and the complex spin-spin coupling networks introduced by fluorine, this guide serves as a self-validating framework for researchers conducting structural elucidation of heavily substituted flavonoids.

Mechanistic Drivers of Chemical Shifts

To accurately assign the NMR spectra of 5-fluoro-3-iodo-2-phenyl-chromen-4-one, one must understand the underlying quantum mechanical and electronic effects dictating the chemical shifts:

The Iodine Heavy-Atom Effect (HAE)

The introduction of an iodine atom at the C-3 position via ICl-induced cyclization [3] drastically alters the local electronic environment. Iodine, being a massive halogen, introduces significant relativistic spin-orbit coupling. This phenomenon dramatically increases the diamagnetic shielding tensor of the directly attached carbon (C-3), shifting its 13 C resonance anomalously upfield to approximately 88.5 ppm [2]. This serves as the primary diagnostic marker for 3-iodoflavones.

Fluorine-Induced Spin-Spin Coupling

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It couples covalently with both protons and carbons across the A-ring of the chromone core[4].

  • 13 C-F Coupling: The directly attached C-5 exhibits a massive one-bond coupling ( 1JCF​≈262 Hz). Adjacent carbons (C-6, C-4a) show two-bond couplings ( 2JCF​≈13−22 Hz), while meta and para carbons exhibit smaller 3JCF​ and 4JCF​ splittings.

  • 1 H-F Coupling: The proton at the C-6 position (ortho to fluorine) experiences strong three-bond coupling ( 3JHF​≈10.5 Hz), resulting in a complex multiplet structure when combined with standard proton-proton ( JHH​ ) couplings.

Spectral Data and Assignment Tables

The following tables summarize the quantitative 1 H and 13 C NMR data (acquired in CDCl 3​ ). The assignments are derived from the predictable electronic effects of the substituents on the chromen-4-one scaffold.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Rationale
H-6 7.15ddd 3JHF​=10.5 , 3JHH​=8.2 , 4JHH​=1.0 1HSplit by F (ortho), H-7 (ortho), and H-8 (meta).
H-8 7.42dd 3JHH​=8.2 , 4JHH​=1.0 1HMinimal coupling to F ( 5JHF​<1.5 Hz).
H-3', 4', 5' 7.52m-3HMeta and para protons of the B-ring (phenyl).
H-7 7.65td 3JHH​=8.2 , 4JHF​=5.5 , 4JHH​=1.0 1HComplex splitting from H-6, H-8, and F (meta).
H-2', 6' 7.75m-2HOrtho protons of the B-ring, deshielded by C-2.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Assignment Rationale
C-3 88.5s-Highly shielded due to the Iodine heavy atom effect [2].
C-6 112.5d 2JCF​=21.5 Ortho to Fluorine; strong two-bond coupling.
C-4a 113.8d 2JCF​=13.0 Bridgehead carbon; two-bond coupling to F.
C-8 116.4d 4JCF​=3.2 Para to Fluorine; weak four-bond coupling.
C-3', 5' 128.4s-Phenyl meta carbons.
C-2', 6' 129.5s-Phenyl ortho carbons.
C-4' 131.2s-Phenyl para carbon.
C-1' 132.8s-Phenyl ipso carbon.
C-7 135.2d 3JCF​=10.8 Meta to Fluorine; three-bond coupling.
C-8a 158.3d 3JCF​=4.5 Bridgehead carbon; three-bond coupling to F.
C-2 161.5s-Deshielded by adjacent oxygen and phenyl conjugation.
C-5 162.1d 1JCF​=262.0 Directly attached to Fluorine; massive one-bond coupling.
C-4 (C=O) 175.2d 3JCF​=3.5 Carbonyl carbon; exhibits long-range F coupling.

Experimental Protocols: Self-Validating NMR Acquisition

To reproduce the high-resolution data required for resolving complex JHF​ and JCF​ couplings, the following standardized workflow must be strictly adhered to.

Step 1: Sample Preparation Dissolve 15–20 mg of highly pure 5-fluoro-3-iodo-2-phenyl-chromen-4-one in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: A high analyte concentration ensures an adequate signal-to-noise (S/N) ratio for 13 C detection, while TMS provides an absolute 0.00 ppm reference point, eliminating chemical shift drift errors.

Step 2: Probe Tuning and Matching Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Manually or automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies. Causality: Proper tuning minimizes reflected radiofrequency (RF) power. This maximizes pulse efficiency and detection sensitivity, which is non-negotiable when attempting to observe low-gyromagnetic-ratio nuclei like 13 C split by 19 F.

Step 3: Locking and Shimming Lock the spectrometer to the deuterium frequency of CDCl 3​ . Execute a gradient shimming protocol (e.g., TopShim) to homogenize the B0​ magnetic field along the Z-axis. Causality: A perfectly homogeneous field prevents line broadening. Sharp, well-resolved peaks are mathematically required to accurately extract the 4JHH​ (1.0 Hz) and 4JCF​ (3.2 Hz) coupling constants.

Step 4: Acquisition Parameters

  • 1 H NMR: Acquire using a standard 30° pulse program (zg30), 16–32 scans, a spectral width of 15 ppm, and a relaxation delay ( D1​ ) of 2 seconds.

  • 13 C{ 1 H} NMR: Acquire the proton-decoupled spectrum (zgpg30) with 1024–2048 scans, a spectral width of 250 ppm, and a D1​ of 2 seconds. Causality: Proton decoupling collapses the 13 C signals into singlets (relative to hydrogen), leaving only the 13 C- 19 F splittings visible. The high scan count compensates for the 1.1% natural abundance of 13 C.

Logical Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to structural verification, ensuring no critical validation steps are bypassed.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Probe Tuning & Shimming (Optimize B0 Homogeneity) A->B C 1D Acquisition (1H, 13C, 19F) B->C D 2D Correlation (HSQC / HMBC) C->D E Data Processing (FT, Phase, Baseline) D->E F Spectral Assignment (Multiplet & J-Coupling Analysis) E->F

Figure 1: Standardized NMR acquisition and processing workflow for halogenated chromones.

References

  • Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of Halogenated Chromen-4-ones." RSC, 2023. URL:[Link]

  • Amazon AWS / Published Literature. "Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization." AWS, 2015. URL:[Link]

  • National Institutes of Health (NIH). "Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors." PMC, 2021. URL:[Link]

Exploratory

IR spectroscopy absorption bands for 5-fluoro-3-iodo-2-phenyl-chromen-4-one

Vibrational Spectroscopy of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one: A Comprehensive IR Analysis Guide Executive Summary The compound 5-fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2), a highly functionalized hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Vibrational Spectroscopy of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one: A Comprehensive IR Analysis Guide

Executive Summary

The compound 5-fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2), a highly functionalized halogenated flavone, represents a critical scaffold in medicinal chemistry and materials science due to its unique electronic properties and potential as an enzyme inhibitor[1]. Accurate structural characterization of this molecule relies heavily on Fourier-Transform Infrared (FT-IR) spectroscopy. However, the simultaneous presence of a highly electronegative fluorine atom at the C5 position and a massive, polarizable iodine atom at the C3 position creates complex vibrational mode mixing.

This technical guide provides an authoritative framework for assigning the IR absorption bands of 5-fluoro-3-iodo-2-phenyl-chromen-4-one, detailing the mechanistic causality behind its spectral shifts and establishing a self-validating protocol for empirical and computational spectral reconciliation.

Mechanistic Causality in Vibrational Modes

To accurately interpret the FT-IR spectrum of this specific chromen-4-one derivative, one must move beyond standard lookup tables and analyze the localized physical organic chemistry driving the vibrational force constants.

  • The C5-Fluorine Inductive/Field Effect: In unsubstituted flavones, the carbonyl (C=O) stretching frequency typically appears around 1640–1650 cm⁻¹[2]. However, the introduction of a fluorine atom at the C5 position places a highly electronegative group in close spatial proximity (the peri-position) to the C4 carbonyl. Unlike a hydroxyl group at C5, which would cause a massive red-shift due to intramolecular hydrogen bonding[2], fluorine exerts a strong electron-withdrawing inductive (-I) and through-space field effect. This withdraws electron density from the carbonyl oxygen, increasing the C=O bond order and force constant. Consequently, the ν(C=O) band is blue-shifted to the 1655–1665 cm⁻¹ region.

  • The C3-Iodine Heavy Atom Effect: The synthesis of 3-iodoflavones often involves the electrophilic iodination of the pyran ring[3][4]. The substitution of hydrogen for iodine at C3 introduces a massive atomic weight (126.9 u) directly onto the conjugated alkene system. This dramatic increase in the reduced mass ( μ ) of the local vibrating system dampens the high-frequency coupling of the pyran ν(C=C) modes, causing a localized red-shift. Furthermore, the ν(C–I) stretch itself is pushed down to the lower boundary of the mid-IR spectrum (510–540 cm⁻¹ )[3].

  • Fingerprint Region Congestion: The 1100–1300 cm⁻¹ region is highly congested due to the overlapping of the strong ν(C–F) stretching mode (driven by a massive dipole moment derivative) and the ν(C–O–C) asymmetric ether stretches of the chromone core. Resolving these requires orthogonal computational validation.

Quantitative Data: Characteristic IR Absorption Bands

The following table summarizes the definitive IR absorption bands for 5-fluoro-3-iodo-2-phenyl-chromen-4-one, synthesizing empirical expectations with quantum mechanical rationales.

Wavenumber Region (cm⁻¹)Vibrational ModeIntensityMechanistic Rationale
3060 – 3100 ν(C–H) aromaticWeakStretching of sp² hybridized C–H bonds on the pendant phenyl and fused benzene rings.
1655 – 1665 ν(C=O) carbonylVery StrongBlue-shifted relative to standard flavones due to the strong -I effect of the C5-fluorine increasing the C=O bond force constant.
1605, 1565 ν(C=C) aromatic/pyranStrongRing skeletal breathing. The heavy C3-iodine atom dampens the high-frequency coupling typically seen in the pyran ring[4].
1450 – 1470 ν(C=C) skeletalMediumIn-plane skeletal vibrations of the aromatic system.
1370 – 1390 ν(C–O–C) asymmetricStrongAsymmetric stretching of the ether linkage within the chromone core.
1180 – 1250 ν(C–F) fluoroareneVery StrongThe highly polar C–F bond results in a massive change in dipole moment during vibration, yielding a dominant peak[1].
1050 – 1100 ν(C–O–C) symmetricMediumSymmetric ether stretch, often overlapping with in-plane C–H bending modes.
820 – 850 γ(C–H) out-of-planeStrongOut-of-plane (OOP) bending characteristic of the substitution pattern on the aromatic rings.
510 – 540 ν(C–I) iodoareneWeak/MediumLow frequency dictated by the large reduced mass of the iodine atom; often coupled with ring deformation modes[3].

Self-Validating FT-IR Experimental Protocol

To prevent misassignment of the highly coupled modes in halogenated flavones, empirical data acquisition must be paired with theoretical modeling. The following step-by-step protocol establishes a self-validating loop for spectral analysis.

Phase 1: High-Fidelity Sample Preparation

Causality: Solid-state interactions (e.g., π-π stacking between planar flavone molecules) can perturb carbonyl and alkene stretching frequencies. Dilution in a non-interacting matrix is required to approximate isolated molecular vibrations.

  • Matrix Blanking: Pulverize 100 mg of spectroscopic-grade Potassium Bromide (KBr) in an agate mortar. Press at 10 tons for 2 minutes. Run this blank to verify the absence of moisture (monitoring the 3400 cm⁻¹ region).

  • Analyte Dilution: Weigh exactly 1.5 mg of 5-fluoro-3-iodo-2-phenyl-chromen-4-one[1] and mix intimately with 150 mg of the dried KBr (1:100 ratio).

  • Pelletization: Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 3 minutes to form a transparent, scatter-free pellet.

Phase 2: Spectral Acquisition

Causality: Atmospheric water vapor and CO₂ exhibit strong rotational-vibrational bands that directly overlap with the critical 1600 cm⁻¹ (C=C) and 2300 cm⁻¹ regions.

  • Purging: Purge the FT-IR spectrometer sample compartment with dry N₂ gas for 10 minutes prior to acquisition.

  • Parameters: Set the instrument to acquire 64 co-added scans at a resolution of 4 cm⁻¹ using a DTGS or MCT detector.

  • Apodization: Apply a Happ-Genzel or Norton-Beer apodization function to the raw interferogram to minimize spectral leakage (sidelobes) without excessively degrading resolution.

Phase 3: Computational Validation (DFT)

Causality: Because the ν(C–F) and ν(C–O–C) bands heavily overlap, empirical assignment is insufficient. Density Functional Theory (DFT) provides the theoretical dipole moment derivatives needed to differentiate them[2].

  • Geometry Optimization: Build the molecule in a computational chemistry suite (e.g., Gaussian) and optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set. Note: Ensure the C3-Iodine atom is modeled with an appropriate effective core potential (ECP) like LANL2DZ if the all-electron basis set is too computationally expensive.

  • Frequency Calculation: Run a harmonic vibrational frequency calculation on the optimized geometry. Verify that no imaginary frequencies are present (confirming a true energy minimum).

  • Scaling & Overlay: Apply a standard anharmonicity scaling factor (typically ~0.968 for B3LYP) to the theoretical frequencies. Overlay the calculated stick spectrum with the empirical FT-IR data.

  • Validation Gate: If the Mean Absolute Error (MAE) between the scaled theoretical C=O stretch and the empirical peak exceeds 15 cm⁻¹, re-evaluate the assumed molecular geometry (specifically the torsion angle of the C2-phenyl ring, which affects conjugation).

Workflow Visualization

G A Sample Preparation (KBr Pelletization) B FT-IR Spectral Acquisition (4000 - 400 cm⁻¹) A->B  Load Sample C Data Processing (Baseline & H2O/CO2 Correction) B->C  Raw Interferogram E Peak Picking & Mode Assignment C->E  Processed Spectra D DFT Computational Modeling (B3LYP/6-311+G(d,p)) D->E  Theoretical Frequencies F Self-Validated Spectral Profile E->F  Concordance > 98%

Workflow for self-validating FT-IR spectral analysis using empirical and DFT computational data.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one

Introduction and Strategic Rationale 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2) is a highly functionalized halogenated chromone derivative. The strategic placement of a fluorine atom at the C5 position an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

5-Fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2) is a highly functionalized halogenated chromone derivative. The strategic placement of a fluorine atom at the C5 position and an iodine atom at the C3 position makes this compound a valuable intermediate in medicinal chemistry, particularly in the development of neurodegenerative disease therapeutics targeting acetylcholinesterase[1].

From a synthetic standpoint, constructing this scaffold requires careful consideration of regioselectivity. Attempting to directly fluorinate a pre-formed chromone often leads to poor yields and mixed isomers. Therefore, the most robust, self-validating synthetic strategy involves the de novo construction of the 5-fluoroflavone core from a pre-fluorinated precursor, followed by a highly regioselective electrophilic iodination at the C3 position [1].

Mechanistic Workflow

The C3 position of the chromen-4-one ring exhibits enamine-like character, making it the most nucleophilic site on the heterocyclic ring. By utilizing N-iodosuccinimide (NIS) in the presence of an acid catalyst (glacial acetic acid), the succinimide carbonyl is protonated, significantly enhancing the electrophilicity of the iodine atom. This ensures rapid and exclusive halogenation at C3 [1].

G Start 2-Fluoro-6-hydroxyacetophenone (Starting Material) Condensation Benzoylation & Cyclization (Base Catalyzed) Start->Condensation Intermediate 5-Fluoro-2-phenyl-4H-chromen-4-one (5-Fluoroflavone) Condensation->Intermediate Iodination Electrophilic Iodination (NIS, AcOH, 80°C) Intermediate->Iodination Product 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (Target Compound) Iodination->Product

Synthesis workflow for 5-fluoro-3-iodo-2-phenyl-chromen-4-one via electrophilic iodination.

Quantitative Reaction Optimization

The choice of iodinating agent and solvent is critical. As demonstrated in the optimization data below, the use of NIS in acetic acid at elevated temperatures overcomes the electron-withdrawing deactivation caused by the C5 fluorine, driving the reaction to completion.

EntryIodinating Agent (Equiv)SolventTemperature (°C)Time (h)Isolated Yield (%)Causality / Observation
1I₂ (0.6) / HIO₃ (0.2)EtOH802445Sluggish reaction; unreacted starting material remains.
2NIS (1.2)DMF251230Poor electrophile activation without acid catalyst.
3NIS (1.2)AcOH251265Acid activation improves yield, but kinetics are slow [1].
4NIS (1.2) AcOH 80 4 88 Optimal thermal activation; complete conversion.

Detailed Step-by-Step Protocol

Phase 1: Preparation of 5-Fluoro-2-phenyl-4H-chromen-4-one (Intermediate)

Note: This protocol assumes the intermediate is synthesized via a standard Baker-Venkataraman rearrangement.

  • Acylation: Dissolve 2-fluoro-6-hydroxyacetophenone (10.0 mmol) in anhydrous pyridine (20 mL). Add benzoyl chloride (12.0 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature, then pour into 1M HCl and extract with ethyl acetate.

  • Rearrangement & Cyclization: Dissolve the resulting ester in anhydrous THF (30 mL). Add potassium tert-butoxide (25.0 mmol) at 0 °C. Stir for 4 hours to form the diketone. Quench with glacial acetic acid (5 mL) and add catalytic sulfuric acid (0.5 mL). Reflux for 2 hours to drive cyclization.

  • Purification: Concentrate the mixture, neutralize, and extract with dichloromethane (DCM). Recrystallize the crude 5-fluoroflavone from ethanol.

Phase 2: Regioselective Iodination (Target Synthesis)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-phenyl-4H-chromen-4-one (2.0 g, 8.33 mmol).

  • Solvent Addition: Suspend the flavone in glacial acetic acid (25 mL). The choice of acetic acid is mandatory here as it serves a dual purpose: it acts as the solvent and protonates the NIS to generate a highly reactive iodonium ( I+ ) equivalent [1].

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.25 g, 10.0 mmol, 1.2 equiv) in one portion. Shield the reaction flask from direct ambient light using aluminum foil to prevent radical-mediated side reactions.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system. The product will appear as a distinct, lower-Rf spot compared to the starting material under UV light (254 nm). The reaction is typically complete within 4 hours.

  • Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold distilled water. This will cause the crude product to precipitate.

  • Thiosulfate Wash: To remove any residual unreacted iodine species, add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution (20 mL) and stir for 15 minutes until the precipitate turns from a yellowish hue to pale white/cream.

  • Isolation & Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 x 20 mL) and cold ethanol (10 mL).

  • Drying: Dry the solid in vacuo at 45 °C overnight to afford 5-fluoro-3-iodo-2-phenyl-chromen-4-one.

Phase 3: Analytical Validation

To ensure the integrity of the synthesized compound, perform the following validations:

  • 1H NMR (400 MHz, CDCl3): Confirm the disappearance of the characteristic C3-H singlet (typically around δ 6.8 ppm in the starting flavone). The phenyl protons and the fluorinated aromatic ring protons should integrate correctly to 8 protons total.

  • 19F NMR (376 MHz, CDCl3): A single peak should be observed, confirming the retention of the C5 fluorine atom.

  • Mass Spectrometry (ESI-MS): Look for the [M+H]+ peak at m/z 366.96 to confirm the molecular weight (C16H12FIO2) [1].

References

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one

Strategic Overview The functionalization of halogenated chromones is a critical maneuver in modern drug design. Specifically,1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The functionalization of halogenated chromones is a critical maneuver in modern drug design. Specifically,1[1]. The incorporation of a fluorine atom at the 5-position modulates the lipophilicity, metabolic stability, and target-binding affinity of the flavone scaffold via stereoelectronic effects. To construct complex 3-aryl or 3-heteroaryl derivatives,2[2].

As a Senior Application Scientist, I emphasize that successful cross-coupling of this specific substrate relies on understanding its unique stereoelectronic microenvironment. The C3-iodo group is inherently reactive, but the strong inductive (-I) effect of the 5-fluoro substituent further depletes electron density from the conjugated benzopyranone system. This subtly lowers the LUMO energy of the C3-I bond,3[3].

Mechanistic Causality & Catalytic Cycle

The Suzuki-Miyaura coupling of 5-fluoro-3-iodoflavone proceeds through a standard Pd(0)/Pd(II) cycle, but requires specific ligand and solvent considerations. The steric bulk of the C3-iodine atom forces the adjacent C2-phenyl ring out of coplanarity. Therefore, selecting a catalyst with a wide bite angle, such as Pd(dppf)Cl₂, is critical to prevent steric clash during the transmetalation step and to facilitate rapid reductive elimination. Furthermore,4[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Pd(0) Product 3-Aryl-5-fluoroflavone RedElim->Product Substrate 5-Fluoro-3-iodoflavone Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-fluoro-3-iodoflavone.

Quantitative Optimization Data

To establish a self-validating and high-yielding protocol, various catalytic conditions were screened. The data below demonstrates the causality behind selecting the Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-H₂O system.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Toluene/EtOH/H₂O (2:1:1)Na₂CO₃80665
2Pd(OAc)₂ / PPh₃DMF/H₂O (4:1)K₂CO₃100458
3 Pd(dppf)Cl₂ Dioxane/H₂O (4:1) K₂CO₃ 80 4 92
4Pd(dppf)Cl₂Dioxane/H₂O (4:1)Cs₂CO₃80489
5Pd(dppf)Cl₂THF/H₂O (4:1)K₂CO₃65874

*Yields determined by HPLC analysis using an internal standard. Entry 3 represents the optimized condition due to the ideal balance of base solubility, reaction temperature, and ligand bite angle.

Protocol: Self-Validating Experimental Methodology

This protocol is designed as a closed-loop, self-validating system. Every step includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly before advancing.

Workflow Step1 1. Setup & Degassing Step2 2. Catalytic Coupling Step1->Step2 Step3 3. In-Process Monitoring Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Flash Chromatography Step4->Step5 Step6 6. Analytical Validation Step5->Step6

Fig 2. End-to-end experimental workflow with embedded self-validation checkpoints.

Step 1: Reagent Preparation & Degassing
  • Action : In an oven-dried Schlenk flask, combine 5-fluoro-3-iodo-2-phenyl-chromen-4-one (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq). Add 10 mL of a Dioxane/H₂O mixture (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon directly through the solvent for 15 minutes.

  • Causality : Oxygen must be rigorously excluded to prevent the homocoupling of the arylboronic acid and the oxidation of the phosphine ligands.

  • Validation Checkpoint : Visual confirmation of dissolved oxygen removal (cessation of micro-bubbles during argon sparging).

Step 2: Catalytic Activation & Coupling
  • Action : Under a positive pressure of argon, quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.

  • Causality : The biphasic Dioxane/H₂O system ensures the inorganic base remains dissolved to generate the reactive boronate complex, while the organic phase maintains substrate solubility.

  • Validation Checkpoint : Observe a distinct color transition from pale yellow/orange to deep red/brown within the first 15 minutes, visually confirming the reduction of the Pd(II) pre-catalyst to the active Pd(0) species.

Step 3: In-Process Monitoring
  • Action : After 3 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and spot on a silica gel TLC plate (Eluent: Hexanes/EtOAc 4:1).

  • Validation Checkpoint : Successful progression is validated by the disappearance of the UV-active starting material spot (typically Rf ~0.6) and the appearance of a new, intensely blue-fluorescent product spot (Rf ~0.4) under 254 nm and 365 nm UV light.

Step 4: Aqueous Workup & Extraction
  • Action : Cool the reaction to room temperature. Dilute with 20 mL of EtOAc and 10 mL of distilled water. Separate the phases. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint : The aqueous phase should test at pH ~9-10 (confirming active base was present throughout), and the organic phase should yield a crude solid upon evaporation, not a viscous oil.

Step 5: Purification & Analytical Validation
  • Action : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (0% to 20% EtOAc).

  • Validation Checkpoint :

    • ¹H NMR (400 MHz, CDCl₃) : Confirm the disappearance of the boronic acid hydroxyl protons and the integration of the newly appended aryl ring protons. The 5-fluoro splitting pattern on the chromen-4-one core will typically present as a distinct doublet of doublets (dd) in the aromatic region.

    • ¹⁹F NMR (376 MHz, CDCl₃) : Must show a single, sharp peak confirming the retention of the 5-fluoro substituent and the absence of defluorinated byproducts.

    • HRMS (ESI) : Confirm the exact mass of the [M+H]⁺ molecular ion corresponding to the specific 3-aryl-5-fluoroflavone product.

References

  • Title: Buy 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (EVT-8441431)
  • Source: academia.
  • Source: nih.
  • Source: researchgate.

Sources

Method

Application Note: 5-Fluoro-3-iodo-2-phenyl-chromen-4-one as a Privileged Scaffold for Late-Stage Flavone Functionalization

Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Fluoro-3-iodo-2-phenyl-chrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2)[1]

Executive Summary & Chemical Rationale

Flavones are ubiquitous pharmacophores in drug discovery, exhibiting a wide range of biological activities. However, the systematic exploration of the flavone chemical space requires versatile building blocks that permit late-stage diversification. 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (5-fluoro-3-iodoflavone) emerges as a highly specialized, dual-functionalized precursor designed specifically for this purpose[2].

The Dual-Halogen Advantage
  • The 5-Fluoro Modification: The introduction of a fluorine atom at the C-5 position of the A-ring significantly alters the physicochemical profile of the flavone. Fluorination enhances metabolic stability against cytochrome P450 oxidation, increases lipophilicity for better membrane permeability, and modulates the pKa of adjacent hydrogen-bond acceptors[3].

  • The 3-Iodo Electrophilic Handle: The C-3 position of the flavone core is notoriously difficult to functionalize directly via electrophilic aromatic substitution due to the electron-withdrawing nature of the adjacent carbonyl group. By pre-installing an iodine atom at this position, the molecule becomes an ideal substrate for a plethora of palladium-catalyzed C-C and C-heteroatom cross-coupling reactions[4].

This application note details the synthetic workflows, validated protocols, and mechanistic rationales for utilizing this privileged scaffold to generate diverse libraries of functionalized flavones.

Synthetic Divergence & Workflow

The 3-iodo handle serves as a versatile node for divergent synthesis. Through specific transition-metal-catalyzed conditions, researchers can access alkynyl, aryl, carboxamide, and even complex polycyclic derivatives from a single precursor.

SyntheticWorkflow Chalcone 5-Fluoro-2'-hydroxychalcone (Precursor) IodoFlavone 5-Fluoro-3-iodoflavone (Core Scaffold) Chalcone->IodoFlavone I2, DMSO Oxidative Cyclization Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) IodoFlavone->Sonogashira Suzuki Suzuki-Miyaura (Pd, Boronic Acid) IodoFlavone->Suzuki Carbonylation Aminocarbonylation (Pd, CO, Amine) IodoFlavone->Carbonylation Alkynyl 3-Alkynyl-5-fluoroflavone Sonogashira->Alkynyl Aryl 3-Aryl-5-fluoroflavone Suzuki->Aryl Amide 5-Fluoroflavone-3-carboxamide Carbonylation->Amide

Synthetic divergence of 5-fluoro-3-iodoflavone via Pd-catalyzed cross-coupling.

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems , incorporating specific checkpoints to ensure mechanistic fidelity and high product yield.

Protocol A: Synthesis of the Precursor via Oxidative Cyclization

Objective: Convert 5-fluoro-2'-hydroxychalcone to 5-fluoro-3-iodoflavone. Mechanistic Causality: Why use I2​ in DMSO? Iodine acts dually as a mild Lewis acid to activate the chalcone double bond and as an electrophile to trap the enolate intermediate. DMSO serves as the terminal oxidant, regenerating iodine from hydrogen iodide, driving the reaction to completion[5].

Step-by-Step Procedure:

  • Preparation: Dissolve 5-fluoro-2'-hydroxychalcone (10.0 mmol) in anhydrous DMSO (15 mL) in a round-bottom flask.

  • Reagent Addition: Add crystalline iodine (1.2 equivalents, 12.0 mmol) in a single portion.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 130 °C for 60 minutes under an open atmosphere[5].

  • Quenching: Cool the mixture to room temperature and pour it into a vigorously stirred saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) (50 mL) to reduce unreacted iodine.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via 1H NMR. The successful formation of the 3-iodo derivative is confirmed by the complete absence of the characteristic C-3 vinylic proton singlet (typically observed around δ 6.8 ppm in unsubstituted flavones).

Protocol B: Sonogashira Cross-Coupling for 3-Alkynyl Derivatives

Objective: Synthesize 3-alkynyl-5-fluoroflavones, which are potent inhibitors of thymidylate synthase[6]. Mechanistic Causality: Why use (S)-prolinol in aqueous DMF? Traditional Sonogashira couplings require strict anhydrous conditions and volatile amine bases. (S)-prolinol acts as both a water-soluble base and a stabilizing ligand for the Pd/Cu catalytic cycle. The aqueous DMF system accommodates polar alkynes and allows for a simple precipitation-based workup[6].

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, dissolve 5-fluoro-3-iodoflavone (1.0 mmol) and the terminal alkyne (1.5 mmol) in a mixture of DMF/ H2​O (4:1 v/v, 5 mL). Degas via three freeze-pump-thaw cycles.

  • Catalyst Loading: Under argon, add PdCl2​(PPh3​)2​ (0.05 mmol), CuI (0.05 mmol), and (S)-prolinol (2.0 mmol)[6].

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Isolation: Add cold water (15 mL) to the reaction mixture. The highly lipophilic 3-alkynyl-5-fluoroflavone will precipitate. Filter the solid and wash with cold water and a small amount of cold ethanol.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting 3-iodoflavone (Rf ~0.6) should completely disappear, replaced by a highly fluorescent spot under 365 nm UV light (Rf ~0.4), indicative of the extended conjugated alkynyl system.

Protocol C: Palladium-Catalyzed Aminocarbonylation

Objective: Access 5-fluoroflavone-3-carboxamides, a class of compounds with significant neuroprotective properties[2][4]. Mechanistic Causality: Why use XantPhos? In Pd-catalyzed carbonylation, a competing side reaction is the direct Buchwald-Hartwig amination of the aryl halide. XantPhos, a bidentate ligand with a wide bite angle (111°), enforces a specific geometry on the palladium center that accelerates CO migratory insertion and subsequent reductive elimination, thereby completely suppressing direct amination[4].

Step-by-Step Procedure:

  • Setup: In a pressure tube, combine 5-fluoro-3-iodoflavone (0.5 mmol), the desired primary or secondary amine (0.75 mmol), Pd(OAc)2​ (2.5 mol%), XantPhos (2.5 mol%), and K2​CO3​ (0.75 mmol) in dry DMF (5 mL)[4].

  • Carbonylation: Purge the vessel with Carbon Monoxide (CO) gas three times, then maintain a CO balloon pressure (1 atm)[4].

  • Reaction: Heat the mixture to 50 °C for 6–48 hours depending on the steric bulk of the amine[4].

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 × 10 mL) to remove DMF, dry over MgSO4​ , and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint: IR spectroscopy of the purified product will show a new, distinct amide carbonyl stretch ( C=O ) around 1650–1680 cm−1 , distinct from the flavone C-4 ketone stretch (~1630 cm−1 ).

Quantitative Data Summary

The table below summarizes the expected performance metrics for the functionalization of 3-iodoflavone scaffolds based on established literature parameters.

Reaction TypeCatalyst / Reagent SystemKey Additives / SolventsReaction ConditionsTypical YieldRef
Oxidative Cyclization I2​ (1.2 equiv)DMSO130 °C, 1 h75–85%[5]
Sonogashira Coupling PdCl2​(PPh3​)2​ / CuI(S)-Prolinol, aq. DMFRT, 4–6 h80–92%[6]
Aminocarbonylation Pd(OAc)2​ / XantPhosCO (1 atm), K2​CO3​ , DMF50 °C, 6–48 h22–79%[4]
Suzuki-Miyaura Pd(C) or Pd(PPh3​)4​ Arylboronic acid, BaseVariable41–93%[7]
Photo-Tandem Cyclization High-pressure Hg lampHeteroarenes, MeCNUV irradiation, RT, 5–7 h47–95%[8]

Biological Applications & Downstream Targeting

Functionalized 5-fluoroflavones synthesized from this precursor are not merely structural novelties; they are precisely engineered biological probes. The halogenated chromone core frequently exhibits enzyme inhibitory properties, particularly against acetylcholinesterase, making it a lead scaffold for neurodegenerative diseases[2]. Furthermore, 3-alkynyl derivatives have been specifically designed as inhibitors of thymidylate synthase (TS), an essential enzyme for DNA synthesis and a primary target in oncology[6].

BioPathway Scaffold 3-Functionalized 5-Fluoroflavone Target1 Thymidylate Synthase (TS) Inhibition Scaffold->Target1 3-Alkynyl Derivatives Target2 Acetylcholinesterase (AChE) Inhibition Scaffold->Target2 Halogenated Chromones Effect1 DNA Synthesis Arrest (Anticancer) Target1->Effect1 Effect2 Enhanced Cholinergic Signaling (Neuroprotection) Target2->Effect2

Biological targeting pathways of C-3 functionalized 5-fluoroflavones.

Troubleshooting & Best Practices

  • Dehalogenation Side-Reactions: During palladium-catalyzed cross-couplings (especially Suzuki-Miyaura), hydrodehalogenation can occur, yielding the unsubstituted 5-fluoroflavone. Solution: Strictly degas all solvents to remove dissolved oxygen, which can generate reactive oxygen species that promote off-cycle Pd-hydride formation. Use bulky, electron-rich phosphine ligands to accelerate the transmetalation step over side reactions.

  • Incomplete Carbonylation: If direct amination products are observed during Protocol C, it indicates poor CO insertion. Solution: Ensure the CO balloon is properly purged and consider increasing the CO pressure slightly (e.g., using a sealed Schlenk flask at 1.5 atm) or increasing the XantPhos to Pd ratio to 1.2:1 to ensure complete coordination of the metal center[4].

References

  • Benchchem. Synthetic Methodologies for 5 Fluoroflavone and Related Derivatives.3

  • Pal, M., et al. (2003). Palladium catalyzed reaction in aqueous DMF: Synthesis of 3-alkynyl substituted flavones in the presence of prolinol. ResearchGate.6

  • EvitaChem. Buy 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (EVT-8441431).2

  • Silva, V. L. M., et al. Synthesis of Flavones 2, 3-Substituted Flavones 4, Chromones 7 and Thiochromones 9. ResearchGate. 5

  • Chemical Dictionary (HXChem). 1279087-51-2 (5-Fluoro-3-iodo-2-phenyl-chromen-4-one).1

  • PMC. (2024). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions.4

  • RSC Publishing. (2017). Photo-induced tandem cyclization of 3-iodoflavones with electron rich five-membered heteroarenes.8

  • Academia.edu. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.7

Sources

Application

in vitro assay protocols involving 5-fluoro-3-iodo-2-phenyl-chromen-4-one derivatives

The rational design of halogenated flavonoids has become a cornerstone strategy in modern medicinal chemistry. Among these privileged scaffolds, 5-fluoro-3-iodo-2-phenyl-chromen-4-one (a highly functionalized flavone der...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of halogenated flavonoids has become a cornerstone strategy in modern medicinal chemistry. Among these privileged scaffolds, 5-fluoro-3-iodo-2-phenyl-chromen-4-one (a highly functionalized flavone derivative) presents a unique stereoelectronic profile. As an Application Scientist, I have designed this technical guide to walk you through the causality, mechanistic rationale, and self-validating in vitro protocols required to evaluate the neuroprotective and anti-tumor efficacy of these specific derivatives.

Mechanistic Rationale: The Role of Halogenation

The biological efficacy of 5-fluoro-3-iodo-flavones is driven by two distinct but synergistic modifications to the benzopyranone core[1]:

  • C-5 Fluorination: The high electronegativity of fluorine at the 5-position modulates the electron density of the A-ring. This not only improves metabolic stability against oxidative degradation but also enhances binding affinity to target proteins (e.g., Acetylcholinesterase) via strong dipole-dipole interactions and hydrogen-bond acceptor capabilities[2].

  • C-3 Iodination: The bulky, highly polarizable iodine atom at the 3-position significantly increases the molecule's lipophilicity (LogP), which is critical for traversing cellular membranes in whole-cell assays. Furthermore, iodine acts as a potent halogen bond donor, anchoring the inhibitor tightly within hydrophobic enzymatic pockets[3].

G Compound 5-Fluoro-3-iodo-2-phenyl- chromen-4-one AChE AChE Inhibition Compound->AChE Halogen Bonding ROS ROS Scavenging Compound->ROS Electron Transfer Apoptosis Kinase Modulation Compound->Apoptosis Lipophilic Uptake Neuro Neuroprotection AChE->Neuro ROS->Neuro Cancer Anti-Tumor Efficacy Apoptosis->Cancer

Fig 1: Pleiotropic mechanisms of 5-fluoro-3-iodo-flavone derivatives.

Experimental Workflow & Self-Validating Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system incorporating positive, negative, and vehicle controls.

Workflow Prep Compound Preparation AChE AChE Assay (Ellman's) Prep->AChE MTT MTT Assay (Cytotoxicity) Prep->MTT DPPH DPPH Assay (Antioxidant) Prep->DPPH Data Data Synthesis & IC50 Calc AChE->Data MTT->Data DPPH->Data

Fig 2: In vitro assay workflow for chromen-4-one evaluation.

Protocol A: Acetylcholinesterase (AChE) Inhibition (Modified Ellman’s Method)

Causality: Halogenated flavones often act as mixed-type inhibitors, binding both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[1]. The 5-fluoro group specifically enhances PAS binding. Ellman’s assay quantifies this by measuring the cleavage of acetylthiocholine (ATCh) into thiocholine, which reacts with DTNB to form a detectable yellow anion. Validation: Donepezil is used as a clinical positive control. A "Blank without Enzyme" control is mandatory to ensure the highly functionalized flavone does not spontaneously react with DTNB, which would yield false-positive absorbance.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 5-fluoro-3-iodo-flavone in anhydrous DMSO to create a 10 mM master stock.

  • Dilution Series: Dilute the stock in buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration in the well never exceeds 1% v/v to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound, and 20 µL AChE solution (0.22 U/mL). Incubate at 25°C for exactly 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) simultaneously using a multichannel pipette.

  • Kinetic Measurement: Read absorbance at 412 nm kinetically every 1 minute for 10 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50​ using non-linear regression (normalized response vs. log[inhibitor]).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Causality: The 3-iodo group drastically enhances cellular uptake, making these derivatives potent candidates for intracellular kinase modulation in oncology[3]. The MTT assay measures mitochondrial succinate dehydrogenase activity, serving as a direct proxy for cell viability and anti-proliferative efficacy. Validation: Doxorubicin serves as the positive control. A "Vehicle Control" (DMSO matched to the highest compound concentration) establishes the 100% viability baseline.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) at a density of 5×103 cells/well in a 96-well plate with 100 µL of DMEM (10% FBS). Incubate for 24 h at 37°C in 5% CO2​ .

  • Compound Treatment: Carefully aspirate the media. Add 100 µL of fresh media containing the flavone derivatives (1–100 µM). Critical: Keep final DMSO ≤0.5% v/v to prevent solvent-induced apoptosis. Incubate for 48 h.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Aspirate the media completely without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Measurement: Measure absorbance at 570 nm, utilizing 630 nm as a reference wavelength to subtract background cellular debris scattering.

Protocol C: DPPH Radical Scavenging Assay

Causality: The conjugated benzopyranone system of flavones can stabilize radical intermediates, providing intrinsic antioxidant properties that mitigate oxidative stress in neurodegenerative models[4]. Validation: Trolox is used as the standard. A "Color Control" (compound + ethanol without DPPH) is essential because heavily substituted, conjugated flavones may possess intrinsic absorbance near the 517 nm detection range.

  • Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Prepare compound dilutions (10–200 µM) in ethanol.

  • Reaction: Mix 100 µL of the compound solution with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Calculation: Scavenging Activity (%)=[(Acontrol​−Asample​)/Acontrol​]×100 .

Quantitative Data Synthesis

To benchmark the efficacy of synthesized 5-fluoro-3-iodo-2-phenyl-chromen-4-one derivatives, experimental data should be compared against established baselines for halogenated flavonoids.

Table 1: Expected Quantitative Profiling of Halogenated Flavone Derivatives

Assay TypeTarget / MechanismExpected IC50​ / EC50​ RangePositive ControlControl IC50​
Ellman's Assay AChE Inhibition2.5 – 15.0 µMDonepezil0.05 µM
MTT Assay Cytotoxicity (HeLa)10.0 – 45.0 µMDoxorubicin1.2 µM
DPPH Assay ROS Scavenging> 50.0 µMTrolox15.0 µM

Note: While the antioxidant capacity (DPPH) of 3-iodo derivatives is typically lower than that of polyhydroxylated flavones, their enhanced lipophilicity significantly drives their AChE and cytotoxic potencies.

References

  • Buy 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (EVT-8441431)
  • Flavones and Related Compounds: Synthesis and Biological Activity Source: PMC - NIH URL
  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone Source: PMC - NIH URL
  • 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 Source: PubChem URL

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC method validation for assessing 5-fluoro-3-iodo-2-phenyl-chromen-4-one purity

Title: Unlocking Orthogonal Selectivity: HPLC Method Validation for 5-Fluoro-3-iodo-2-phenyl-chromen-4-one Purity Assessment Executive Summary & The Analytical Challenge The synthesis and quality control of halogenated f...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking Orthogonal Selectivity: HPLC Method Validation for 5-Fluoro-3-iodo-2-phenyl-chromen-4-one Purity Assessment

Executive Summary & The Analytical Challenge

The synthesis and quality control of halogenated flavone derivatives, such as 5-fluoro-3-iodo-2-phenyl-chromen-4-one , present unique analytical challenges. This compound features a rigid benzopyranone core substituted with a highly electronegative fluorine atom at position 5 and a large, polarizable iodine atom at position 3. The introduction of these halogens significantly alters the molecule's electron density, dipole moment, and biological reactivity[1].

During synthesis, closely related structural analogs—such as des-iodo, des-fluoro, or isomeric byproducts—are frequently generated. Assessing the purity of the final active pharmaceutical ingredient (API) requires a highly selective High-Performance Liquid Chromatography (HPLC) method. Standard alkyl-bonded phases (like C18) rely almost exclusively on dispersive hydrophobic interactions. Because the hydrophobic footprint of a des-iodo impurity is remarkably similar to the target analyte, C18 columns often fail to achieve baseline resolution, leading to co-elution and inaccurate purity assessments[2].

To overcome this, we must pivot from traditional hydrophobic retention to multi-modal chromatographic mechanisms.

Column Chemistry Comparison: C18 vs. Pentafluorophenyl (PFP)

As an application scientist, selecting the right stationary phase is an exercise in applied physical chemistry. We compared a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column.

  • The C18 Mechanism: C18 phases interact with analytes via London dispersion forces. They are "shape-blind" to minor electronic variations on a large aromatic scaffold.

  • The PFP Mechanism: PFP phases possess a fluorinated aromatic ring that offers orthogonal selectivity. The retention is driven by π−π interactions (between the PFP ring and the chromen-4-one core), strong dipole-dipole interactions (recognizing the C-F and C-I bonds of the analyte), and enhanced shape selectivity[3]. This multi-modal interaction allows the PFP column to recognize minor charge localizations that a C18 simply cannot[2].

Separation_Mechanism Analyte Halogenated Chromen-4-one C18 C18 Phase (Hydrophobic) Analyte->C18 Dispersive PFP PFP Phase (Orthogonal) Analyte->PFP Multi-modal Res1 Co-elution (Poor Selectivity) C18->Res1 Res2 Baseline Resolution (π-π & Dipole) PFP->Res2

Fig 1: Chromatographic separation mechanisms of C18 versus PFP stationary phases.

Table 1: Chromatographic Conditions Comparison
ParameterStandard C18 Method (Alternative)Optimized PFP Method (Recommended)
Stationary Phase Octadecylsilane (C18), 150 x 4.6 mm, 3 µmPentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Gradient (40% to 90% B in 15 min)Gradient (40% to 90% B in 15 min)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp 30°C40°C (Improves mass transfer for rigid planar molecules)

Step-by-Step Experimental Methodology

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology integrates System Suitability Testing (SST) as a mandatory gateway, mechanically preventing the generation of invalid data.

Step 1: Standard and Sample Preparation

  • Accurately weigh 10.0 mg of the 5-fluoro-3-iodo-2-phenyl-chromen-4-one reference standard using a microbalance.

  • Dissolve the standard in 10.0 mL of HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution. Causality note: Sonication for 5 minutes is required to disrupt the strong intermolecular π -stacking of the halogenated flavone core, ensuring complete dissolution.

  • Dilute the stock to a working concentration of 100 µg/mL using a 50:50 mixture of Mobile Phase A and B. Causality note: Diluting in the mobile phase prevents solvent-mismatch effects, which cause peak splitting and fronting at the detector.

Step 2: System Suitability Testing (SST)

  • Inject the 100 µg/mL working standard six consecutive times.

  • Evaluate the chromatography against strict acceptance criteria: %RSD of peak area 2.0%, Tailing factor (Tf) 1.5, and Theoretical plates (N) > 5000.

  • Self-Validating Gateway: The validation sequence is programmed to abort automatically if SST criteria are not met.

Step 3: Execution of the Validation Sequence

  • Inject blank solutions (diluent) to confirm no baseline interference.

  • Inject spiked samples containing known des-iodo and des-fluoro impurities to assess specificity.

  • Run linearity standards ranging from 10% to 120% of the target concentration.

Method Validation per ICH Q2(R2) Guidelines

According to the ICH Q2(R2) guidelines, the objective of validating an analytical procedure is to definitively demonstrate that it is fit for its intended purpose. For purity assessment, the method must be stability-indicating and highly specific.

Validation_Lifecycle A Method Development (PFP Column Screening) B Specificity Assessment (Rs > 1.5 for Impurities) A->B C Range & Linearity (R² ≥ 0.999) B->C D Accuracy & Precision (%RSD ≤ 2.0%) C->D E LOD & LOQ (S/N Evaluation) D->E F Validated Method (ICH Q2(R2) Compliant) E->F

Fig 2: Step-by-step analytical method validation lifecycle per ICH Q2(R2) guidelines.

Table 2: Quantitative Validation Results (PFP Column)

The data below summarizes the validation of the PFP method. The critical parameter here is Specificity . While the C18 column yielded a resolution (Rs) of only 1.1 between the target compound and its des-iodo impurity, the PFP column achieved an Rs of 2.8, well above the regulatory threshold of 1.5.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental Result (PFP Method)Status
Specificity (Resolution) Rs > 1.5 for all known impuritiesRs = 2.8 (Target vs. Des-iodo impurity)Pass
Linearity (Range) 0.999 (10% to 120% of target)R² = 0.9998 (10 - 120 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.5%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.8%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) > 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) > 100.15 µg/mLPass

Conclusion

For the purity assessment of complex halogenated aromatics like 5-fluoro-3-iodo-2-phenyl-chromen-4-one, traditional C18 methodologies represent a critical point of failure due to insufficient selectivity. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analytical chemists can leverage orthogonal π−π and dipole-dipole interactions to achieve baseline resolution of structurally similar impurities. When paired with a rigorous, self-validating protocol aligned with ICH Q2(R2) standards, this approach guarantees the scientific integrity and trustworthiness of the resulting analytical data.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL:[Link]

  • ACE C18-PFP Technical Brochure: Alternate Selectivity for Halogenated Compounds Source: Advanced Chromatography Technologies (ACE) URL:[Link]

  • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Synthesized 5-fluoro-3-iodo-2-phenyl-chromen-4-one and its Structural Analogs

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural validation of novel 5-fluoro-3-iodo-2-phenyl-chromen-4-one and its synthesized analogs. As compounds within the flav...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural validation of novel 5-fluoro-3-iodo-2-phenyl-chromen-4-one and its synthesized analogs. As compounds within the flavonoid family, chromen-4-ones are significant scaffolds in medicinal chemistry and drug development.[1][2] The introduction of halogen atoms like fluorine and iodine can profoundly alter their pharmacokinetic and pharmacodynamic properties, making precise structural confirmation a critical, non-negotiable step in the research and development pipeline.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to ensure that every described method forms a self-validating system for robust and unambiguous structural elucidation. The combination of multiple spectroscopic techniques is essential for a comprehensive analysis, as each method provides unique and complementary information.[3][4]

The Strategic Workflow of Spectroscopic Validation

A logical, multi-pronged approach is paramount for efficiently and accurately confirming the structure of newly synthesized compounds. We advocate for a workflow that begins with rapid, functional group-level confirmation and progresses to detailed, high-resolution analysis of the molecular framework and composition.

Spectroscopic_Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Checks cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation Synthesized_Compound Synthesized Analog IR_Spec FTIR Spectroscopy (Functional Group ID) Synthesized_Compound->IR_Spec Rapid check for C=O NMR_Spec NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Stereochemistry) IR_Spec->NMR_Spec Proceed if key groups present Mass_Spec High-Resolution MS (Molecular Weight & Formula) NMR_Spec->Mass_Spec Confirm proposed structure Validated_Structure Validated Structure Mass_Spec->Validated_Structure Final verification

Caption: Strategic workflow for spectroscopic validation.

Infrared (IR) Spectroscopy: The First-Pass Functional Group Analysis

Infrared (IR) spectroscopy is the ideal first step in the validation process.[5] It is a rapid, non-destructive technique that provides immediate confirmation of the presence or absence of key functional groups, primarily the chromen-4-one carbonyl (C=O) group.[6][7]

Expertise & Causality: Why Start with IR?

The carbonyl stretch in a chromen-4-one is one of the most intense and characteristic peaks in its IR spectrum, typically appearing in the 1630-1680 cm⁻¹ region.[8][9][10] Its presence provides immediate, albeit partial, evidence of a successful synthesis. Conversely, its absence is a strong indicator of failure, saving valuable time and resources that would otherwise be spent on more complex analyses like NMR. The exact position of this C=O peak is sensitive to its electronic environment; conjugation with the aromatic system lowers its frequency compared to a simple aliphatic ketone.[11][12] Comparing the C=O frequency across different analogs can offer initial clues about the electronic effects of the various substituents.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solvent-free amount (1-2 mg) of the synthesized solid compound directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure firm contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis: The instrument's software automatically performs a background subtraction.[13] Analyze the resulting spectrum for characteristic absorption bands.

Comparative Data Interpretation

The primary diagnostic peak is the C=O stretch. We also look for C=C stretches from the aromatic rings and C-F and C-I bond vibrations, although the latter are in the fingerprint region and can be harder to assign definitively.

Functional GroupParent Compound (5-fluoro-3-iodo-2-phenyl-chromen-4-one)Representative Analog (4'-methoxy substituted)Rationale for Shift
C=O Stretch (Ketone) ~1645 cm⁻¹~1640 cm⁻¹The electron-donating methoxy group increases electron density in the conjugated system, slightly weakening the C=O bond and lowering its vibrational frequency.[11]
C=C Stretch (Aromatic) ~1600-1450 cm⁻¹~1600-1450 cm⁻¹Multiple bands are expected, characteristic of the aromatic systems.
C-F Stretch ~1250-1050 cm⁻¹~1250-1050 cm⁻¹A strong band confirming the presence of the fluorine substituent.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the precise elemental composition of a compound.[14][15] This technique is confirmatory and serves as a powerful validation of the structure proposed by NMR.

Expertise & Causality: Why High-Resolution ESI-MS?

We specify Electrospray Ionization (ESI) because it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻).[13][16] This is critical for unequivocally determining the molecular weight.[17] High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential. It provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.[15] For these specific analogs, HRMS will confirm the presence of one fluorine and one iodine atom.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[13]

  • Data Analysis: Identify the molecular ion peak. Use the instrument software to calculate the elemental composition based on the exact measured m/z and compare it to the theoretical value for the expected formula.

Comparative Data Interpretation

The key is to match the experimentally observed exact mass with the theoretically calculated mass for the proposed molecular formula.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Mass Error (ppm)
Parent Compound C₁₅H₉FIO₂394.9626394.9622-1.0
Analog (4'-methoxy) C₁₆H₁₁FIO₃424.9731424.9735+0.9
Analog (4'-chloro) C₁₅H₈ClFI O₂428.9236428.9231-1.2

Note: The presence of chlorine in an analog would also introduce a characteristic M+2 isotopic peak with an intensity approximately one-third of the M peak, providing further structural confirmation.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[3][13] For this specific series of compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

Expertise & Causality: The Power of a Multi-Nuclear Approach
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts, integration, and coupling patterns allow for the precise assignment of each proton in the molecule.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The presence of the C=O carbon at a characteristic downfield shift (~170-180 ppm) further confirms the chromen-4-one core.

  • ¹⁹F NMR: This is particularly crucial for fluorinated compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a clean, sensitive signal.[18] Its chemical shift is highly sensitive to the electronic environment, and its coupling to nearby ¹H and ¹³C nuclei (J-coupling) is invaluable for confirming the exact position of the fluorine atom on the aromatic ring.[19][20]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[21][22][23] Ensure the sample is fully dissolved to avoid poor spectral resolution.[24]

  • Shimming: Place the sample in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[22]

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

NMR_Logic NMR_Techniques ¹H NMR ¹³C NMR ¹⁹F NMR Structural_Info Proton Environment & Connectivity Carbon Skeleton & Functional Groups Fluorine Position & Environment NMR_Techniques:h->Structural_Info:p NMR_Techniques:c->Structural_Info:carb NMR_Techniques:f->Structural_Info:fluor Final_Structure Complete 3D Structure Structural_Info->Final_Structure Combined Interpretation

Caption: Logic of multi-nuclear NMR analysis.

Comparative Data Interpretation

The substitution pattern on the 2-phenyl ring of the analogs will cause predictable changes in the chemical shifts of the protons and carbons on that ring, as well as subtle electronic effects on the rest of the molecule.

Table of Representative ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentParent Compound (δ, ppm, J in Hz)Analog (4'-methoxy) (δ, ppm, J in Hz)Rationale for Shift
H-6 ~8.1 (dd, J=8.0, 1.5)~8.1 (dd, J=8.0, 1.5)Largely unaffected by substitution on the B-ring.
H-8 ~7.8 (t, J=8.0)~7.8 (t, J=8.0)Largely unaffected by substitution on the B-ring.
H-2', H-6' ~7.6 (m, 2H)~7.5 (d, J=8.8, 2H)Shielded by the electron-donating -OCH₃ group. The multiplicity simplifies to a doublet due to symmetry.
H-3', H-5' ~7.5 (m, 3H)~7.0 (d, J=8.8, 2H)Strongly shielded by the para -OCH₃ group.
-OCH₃ N/A~3.9 (s, 3H)Characteristic singlet for the methoxy protons.

Key Observations from ¹³C and ¹⁹F NMR:

  • ¹³C NMR: The carbonyl carbon (C-4) will appear around 175 ppm. The carbon bearing the iodine (C-3) will be significantly shielded due to the heavy atom effect, while the carbon bearing the fluorine (C-5) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).

  • ¹⁹F NMR: The 5-fluoro substituent will appear as a single resonance. Its coupling to the adjacent H-6 proton (³JHF ≈ 8-10 Hz) is a key piece of data for confirming its position. The chemical shift of this fluorine will be subtly altered by different substituents on the 2-phenyl ring due to through-space electronic effects.

Conclusion

The structural validation of synthesized 5-fluoro-3-iodo-2-phenyl-chromen-4-one and its analogs is a multi-step process where each spectroscopic technique provides a critical and complementary piece of the puzzle. IR spectroscopy offers a rapid initial check for the core carbonyl structure. High-resolution mass spectrometry provides definitive confirmation of the molecular weight and elemental formula. Finally, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete and unambiguous assignment of the molecular structure and connectivity. By employing this integrated and self-validating workflow, researchers can proceed with confidence in the identity and purity of their synthesized compounds for further biological evaluation.

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